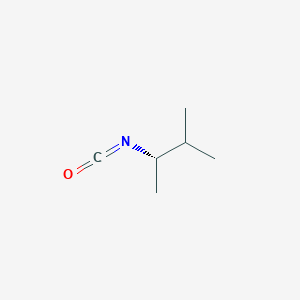
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate
Overview
Description
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate is an organometallic compound with the molecular formula C16H24F6PRh. It is a rhodium complex where the rhodium metal is coordinated to two cycloocta-1,5-diene ligands and one hexafluorophosphate anion. This compound is known for its applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate can be synthesized through the reaction of rhodium trichloride with cycloocta-1,5-diene in the presence of a reducing agent, followed by the addition of hexafluorophosphoric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different rhodium complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, phosphine ligands for substitution reactions, and oxidizing agents such as oxygen or peroxides for oxidation reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrogenation reactions produce reduced organic compounds, while substitution reactions yield new rhodium complexes with different ligands.
Scientific Research Applications
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Industry: It is used in industrial processes that require efficient and selective catalysts for chemical transformations.
Mechanism of Action
The mechanism of action of bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The cycloocta-1,5-diene ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anion helps to balance the charge and maintain the overall stability of the complex.
Comparison with Similar Compounds
Similar Compounds
Bis(cycloocta-1,5-diene)rhodium(I) dichloride: Similar in structure but contains chloride anions instead of hexafluorophosphate.
Bis(cycloocta-1,5-diene)rhodium(I) tetrafluoroborate: Contains tetrafluoroborate anions instead of hexafluorophosphate.
Bis(cycloocta-1,5-diene)iridium(I) hexafluorophosphate: An iridium analog with similar coordination but different metal center.
Uniqueness
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate is unique due to its specific combination of ligands and anions, which provide distinct catalytic properties and stability. The hexafluorophosphate anion offers better solubility and stability in various solvents compared to other anions like chloride or tetrafluoroborate.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.F6P.Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYLNJHERBLCRN-QMDOQEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6PRh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451106 | |
| Record name | MolPort-027-836-914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62793-31-1 | |
| Record name | MolPort-027-836-914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















